molecular formula C10H10ClNO2 B14594447 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- CAS No. 61110-60-9

2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-

Cat. No.: B14594447
CAS No.: 61110-60-9
M. Wt: 211.64 g/mol
InChI Key: AODXSHWXYTUCFW-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone derivatives under acidic conditions to form the indole ring . Another common method involves the use of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound is known to modulate enzyme activity and receptor binding, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

61110-60-9

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-3-hydroxy-1,3-dimethylindol-2-one

InChI

InChI=1S/C10H10ClNO2/c1-10(14)7-5-6(11)3-4-8(7)12(2)9(10)13/h3-5,14H,1-2H3

InChI Key

AODXSHWXYTUCFW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)O

Origin of Product

United States

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